molecular formula C14H17ClN2O2 B3060088 2-(4-(1H-Imidazol-1-yl)butoxy)benzaldehyde hydrochloride CAS No. 1609409-37-1

2-(4-(1H-Imidazol-1-yl)butoxy)benzaldehyde hydrochloride

Cat. No. B3060088
CAS RN: 1609409-37-1
M. Wt: 280.75
InChI Key: NGSYNZMOEIRROS-UHFFFAOYSA-N
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Description

“2-(4-(1H-Imidazol-1-yl)butoxy)benzaldehyde hydrochloride” is a chemical compound with the molecular formula C14H17ClN2O2 . It is related to the imidazole group, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of imidazole derivatives often involves the reaction of 4-(1H-Imidazol-1-yl)benzaldehyde with other compounds. For instance, it could be used to synthesize (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one with 4′-methylacetophenone through Claisen–Schmidt condensation .


Molecular Structure Analysis

The molecular structure of “this compound” includes an imidazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms . The InChI code for this compound is 1S/C14H16N2O2.ClH/c17-11-13-5-1-2-6-14(13)18-10-4-3-8-16-9-7-15-12-16;/h1-2,5-7,9,11-12H,3-4,8,10H2;1H .


Chemical Reactions Analysis

Imidazole compounds, including “this compound”, are known for their broad range of chemical and biological properties . They are often used as synthons in the development of new drugs .


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 280.75 . It is a solid at room temperature . The compound is a hydrochloride salt .

Scientific Research Applications

  • Fluorescent Probes and Sensors :

    • A study by Lin et al. (2008) discusses the design of a novel ratiometric fluorescent probe for cysteine and homocysteine, demonstrating a significant hypsochromic shift in emission, which could be useful for quantitative detection in biochemical applications (Lin et al., 2008).
    • Cheng et al. (2013) developed a ratiometric optical probe for hydrogen sulfite with a large emission wavelength shift, showcasing its potential in bioimaging applications (Cheng et al., 2013).
  • Crystal Structure and Solvation Studies :

    • Research by Felsmann et al. (2012) on solvated bisimidazole derivatives, including an analogous compound, highlights the distinct conformational and solvent interaction properties, providing insights into molecular design and crystal engineering (Felsmann et al., 2012).
  • Corrosion Inhibition :

    • Costa et al. (2021) explored the application of imidazole-based molecules, including a compound similar to the one , as corrosion inhibitors for carbon steel in acidic medium. They demonstrated a correlation between molecular hardness and inhibition efficiency (Costa et al., 2021).
  • Antimicrobial and Antioxidant Activities :

    • Hussain et al. (2009) synthesized new derivatives of imidazole and evaluated their potential as anti-leishmanial, antioxidant, and anti-fungal agents, indicating significant biological activities for some compounds (Hussain et al., 2009).
  • Synthesis and Chemical Reactivity :

    • Bukhari et al. (2013) discussed the synthesis of a series of compounds related to the imidazole class for potential pharmacological applications (Bukhari et al., 2013).
    • A study by Amarasekara et al. (2012) focused on the synthesis of branched polymeric ionic liquids with imidazolium chloride segments, contributing to the field of polymer chemistry (Amarasekara et al., 2012).

Safety and Hazards

While specific safety and hazard information for “2-(4-(1H-Imidazol-1-yl)butoxy)benzaldehyde hydrochloride” is not available, related compounds like 4-(1H-Imidazol-1-yl)benzaldehyde have been classified as causing skin irritation, eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “2-(4-(1H-Imidazol-1-yl)butoxy)benzaldehyde hydrochloride” and related compounds are likely to involve further exploration of their biological activities and potential applications in drug development . Imidazole derivatives are known for their broad range of biological activities and are often used as synthons in the development of new drugs .

properties

IUPAC Name

2-(4-imidazol-1-ylbutoxy)benzaldehyde;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2.ClH/c17-11-13-5-1-2-6-14(13)18-10-4-3-8-16-9-7-15-12-16;/h1-2,5-7,9,11-12H,3-4,8,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSYNZMOEIRROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCCCCN2C=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1609409-37-1
Record name Benzaldehyde, 2-[4-(1H-imidazol-1-yl)butoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609409-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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